n-Methoxy-n-methylformamide

描述

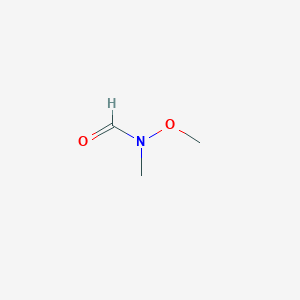

n-Methoxy-n-methylformamide is an organic compound with the molecular formula C₃H₇NO₂. It is a colorless liquid at room temperature and is known for its use as a reagent in various organic syntheses. This compound is a secondary amide and is closely related to other formamides, such as formamide and dimethylformamide .

准备方法

Synthetic Routes and Reaction Conditions: n-Methoxy-n-methylformamide can be synthesized through the reaction of methylamine with methyl formate. The reaction proceeds as follows:

CH3NH2+HCOOCH3→HCONHCH3+CH3OH

Alternatively, it can be prepared via transamidation involving formamide:

HCONH2+CH3NH2→HCONHCH3+NH3

生物活性

n-Methoxy-n-methylformamide (NMMF) is a derivative of formamide that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of NMMF, highlighting its antitumor properties, metabolic pathways, and structural characteristics that influence its activity.

Chemical Structure and Properties

NMMF is characterized by the presence of a methoxy group attached to the nitrogen atom of the formamide structure. This modification affects its electronic properties and steric configuration, potentially enhancing its biological activity compared to other formamide derivatives.

Structural Comparison

| Compound | N–C(O) Bond Length (Å) | Nitrogen Pyramidality (°) | Rotational Barrier (kJ/mol) |

|---|---|---|---|

| N,N-Dimethylformamide | 1.362 | ~120 | 75 |

| This compound | 1.380 | ~114 | 67 |

| N,N-Dimethoxyformamide | 1.396 | ~114 | 29 |

The data indicates that the substitution of hydrogen with a methoxy group leads to an increase in the N–C(O) bond length and a reduction in resonance stabilization, which may contribute to its biological activity .

Antitumor Activity

Research has demonstrated that NMMF exhibits significant antitumor activity in various in vivo studies. Notably, it has been tested against several murine tumors, including Sarcoma 180, M5076 ovarian sarcoma, and TLX5 lymphoma.

Key Findings

- Efficacy : In vivo studies showed that NMMF had significant antitumor effects, outperforming other derivatives like N-ethylformamide and formamide, which displayed marginal or no activity .

- Mechanism : The antitumor mechanism appears to involve a reduction in liver soluble non-protein thiols by approximately 59.8% after administration of an effective dose . This suggests a potential pathway through which NMMF exerts its cytotoxic effects on tumor cells.

Metabolism and Pharmacokinetics

The metabolism of NMMF has been studied to understand its pharmacokinetic profile. Unlike other formamides, NMMF does not undergo significant metabolic conversion in the liver, indicating a direct action mechanism rather than relying on metabolites for its biological effects .

Metabolite Analysis

- Formamide Presence : Formamide was detected as a metabolite in plasma and urine; however, its presence does not correlate with enhanced antitumor efficacy, suggesting that it is not an active species formed from N-alkylformamides .

- Excretion Profiles : The excretion profiles of NMMF metabolites do not support the hypothesis that they contribute significantly to its therapeutic effects.

Case Studies

Several case studies have documented the use of NMMF in experimental cancer therapies:

- Study on Sarcoma Models : A study involving murine models demonstrated that treatment with NMMF resulted in reduced tumor size compared to control groups receiving no treatment or alternative compounds .

- Cell Line Studies : In vitro studies on various cancer cell lines have shown that NMMF induces apoptosis in a dose-dependent manner, further confirming its potential as an anticancer agent .

科学研究应用

Chemical Properties and Structure

n-Methoxy-n-methylformamide is characterized by its molecular formula and is classified as a methoxy-substituted formamide. The IUPAC name for this compound is methoxy(methyl)formamide, and it exhibits a liquid physical form with a purity of approximately 95% when stored properly under inert conditions at low temperatures .

Pharmaceutical Applications

NMMF has been explored for its potential in pharmaceutical applications, particularly as an intermediate in the synthesis of bioactive compounds. Its ability to facilitate formylation reactions makes it a key reagent in drug development.

Formylation Reactions

NMMF is widely recognized for its role as a formylating agent in organic synthesis. It allows for efficient introduction of formyl groups into various substrates, which is crucial for the preparation of aldehydes and other functionalized compounds.

Efficient Anion Formylation

Research has shown that treatment of organolithiums, Grignard reagents, or enolates with NMMF leads to high yields of formylated products without competing side reactions. This method has been highlighted for its simplicity and efficiency compared to traditional methods .

| Reaction Type | Substrates | Yield (%) | Notes |

|---|---|---|---|

| Anion Formylation | Organolithiums | High | Minimal side reactions |

| Microwave-assisted | Primary/Secondary Amines | High | Reduced reaction time |

Synthesis of Formamides

The use of NMMF extends to the synthesis of various formamides through microwave-assisted techniques. This method enhances reaction efficiency and reduces solvent usage, making it an environmentally friendly option.

Highlights from Research

- A study demonstrated that using NMMF as a formylating agent produced primary and secondary amines with excellent yields while minimizing environmental impact .

- The method was noted for its straightforward work-up process and high purity of the resulting products.

Material Science Applications

In material science, NMMF has been utilized in the development of self-assembled monolayers (SAMs). The wettability properties of methoxy-terminated SAMs were studied, showing enhanced performance compared to traditional alkanethiols . This application highlights the versatility of NMMF beyond organic synthesis.

化学反应分析

Nucleophilic Substitution at the Amine Group

The primary amine at position 3 of the pyridazine ring exhibits nucleophilic character, enabling reactions with electrophiles such as acylating or alkylating agents:

Acylation :

Reaction with acetic anhydride in refluxing ethanol yields the corresponding N-acetyl derivative. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon .

Alkylation :

Treatment with alkyl halides (e.g., methyl iodide) in the presence of anhydrous potassium carbonate produces N-alkylated derivatives. For example:

This reaction is typically conducted under reflux conditions (60–80°C) for 4–6 hours.

Electrophilic Aromatic Substitution on the Pyridazine Ring

The electron-rich pyridazine ring undergoes electrophilic substitution, with the amine group directing incoming electrophiles to positions 4 or 5:

Nitration :

Reaction with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group, predominantly at position 4 of the pyridazine ring .

Sulfonation :

Treatment with fuming sulfuric acid (H₂SO₄·SO₃) at 80°C yields the sulfonated derivative. The sulfonic acid group typically occupies position 5 due to steric and electronic effe

属性

IUPAC Name |

N-methoxy-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4(3-5)6-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWRXFLOPJUZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472697 | |

| Record name | n-methoxy-n-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32117-82-1 | |

| Record name | n-methoxy-n-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。